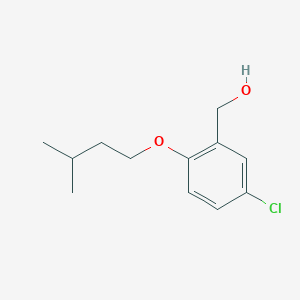

(5-Chloro-2-(isopentyloxy)phenyl)methanol

Description

(5-Chloro-2-(isopentyloxy)phenyl)methanol is a substituted benzyl alcohol derivative characterized by a chlorine atom at the 5-position, an isopentyloxy group (OCH2CH2CH(CH3)2) at the 2-position, and a hydroxymethyl (-CH2OH) group attached to the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive alcohol group and sterically bulky isopentyl ether substituent.

Properties

IUPAC Name |

[5-chloro-2-(3-methylbutoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7,9,14H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYPFOFIGVIHCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(isopentyloxy)phenyl)methanol typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with isopentyl bromide in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(isopentyloxy)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-chloro-2-(isopentyloxy)benzaldehyde or 5-chloro-2-(isopentyloxy)benzoic acid.

Reduction: Formation of 5-chloro-2-(isopentyloxy)phenylmethane.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-2-(isopentyloxy)phenyl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-(isopentyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and isopentyloxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and result in specific pharmacological effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table highlights structural analogs of (5-Chloro-2-(isopentyloxy)phenyl)methanol, focusing on substituents at the 2-position of the phenyl ring:

Physical and Chemical Properties

- Steric Effects : The isopentyloxy group introduces significant steric bulk compared to smaller substituents like ethylsulfanyl or propargyloxy. This may reduce reaction yields in further derivatization (e.g., esterification) due to hindered accessibility of the hydroxymethyl group.

- Solubility : The cyclopentyloxy analog (C12H15ClO2) is reported with a purity ≥95%, suggesting moderate polarity and solubility in organic solvents like DCM or ethyl acetate .

- Thermal Stability: Analogous compounds (e.g., hydroxyacetophenones) exhibit melting points between 97–110°C , suggesting similar stability for the target compound.

Critical Analysis of Substituent Effects

- Conversely, electron-withdrawing groups (e.g., ethylsulfanyl) may stabilize intermediates in cyclization reactions .

- Steric Hindrance : Bulky substituents like isopentyloxy or cyclopentyloxy limit access to the hydroxymethyl group, necessitating optimized reaction conditions for further functionalization .

- Biological Interactions : Propargyloxy and cyclopentyloxy groups may enhance lipid solubility, improving membrane permeability in drug candidates .

Biological Activity

(5-Chloro-2-(isopentyloxy)phenyl)methanol is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C12H17ClO2

- Molecular Weight : 232.72 g/mol

This compound features a chloro substituent at the 5-position and an isopentyloxy group at the 2-position of the phenyl ring, which may influence its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chlorine atom may enhance lipophilicity and alter binding affinities, while the isopentyloxy group can facilitate interactions with biological membranes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects against various bacterial strains.

- Anticancer Potential : Some investigations have indicated that it may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress, possibly through modulation of antioxidant pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Antimicrobial Study :

- A study tested the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibitory concentrations (IC50 values).

- Table 1 : Antimicrobial Activity Data

Bacterial Strain IC50 (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25 -

Anticancer Activity :

- In vitro assays demonstrated that the compound induced apoptosis in A549 lung cancer cells.

- Table 2 : Anticancer Activity Data

Cell Line IC50 (µM) Mechanism A549 30 Apoptosis induction HeLa 35 Cell cycle arrest (G2/M phase) -

Neuroprotective Effects :

- A study on neuronal cell cultures showed that treatment with the compound reduced oxidative stress markers.

- Table 3 : Neuroprotective Effects Data

Treatment Oxidative Stress Marker Reduction (%) Control 0 This compound (10 µM) 45 This compound (20 µM) 60

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.